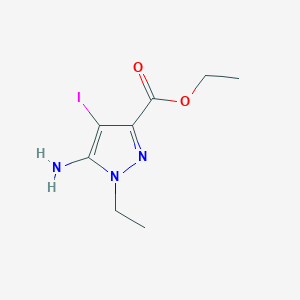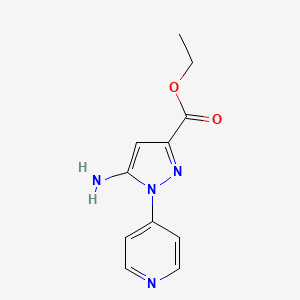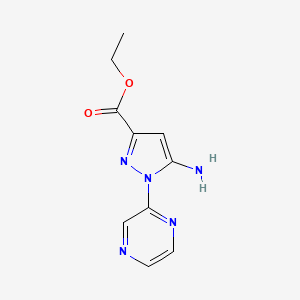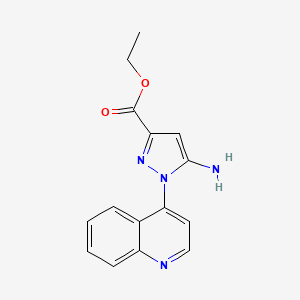![molecular formula C13H11BrF3N3O2 B7951499 Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7951499.png)
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the trifluoromethyl-substituted phenyl ring: This step can be accomplished through a Suzuki coupling reaction between a bromopyrazole intermediate and a trifluoromethyl-substituted phenylboronic acid, using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine or an amine.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).
Major Products
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Conversion to nitro or hydroxylamine derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-amino-4-bromo-1-[4-(methyl)phenyl]pyrazole-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl, which may influence its lipophilicity and pharmacokinetic properties.
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-acetate: Similar structure but with an acetate group instead of a carboxylate, which may alter its chemical reactivity and solubility.
These comparisons highlight the unique features of this compound, such as the presence of the trifluoromethyl group and the specific positioning of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLLBOHMAIZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
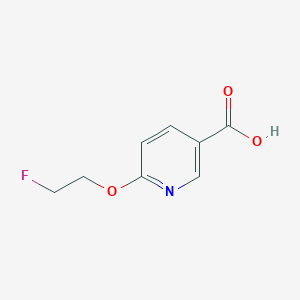
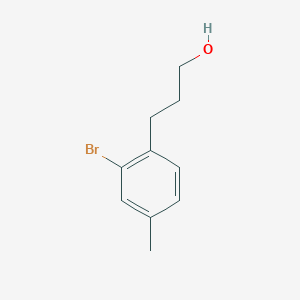
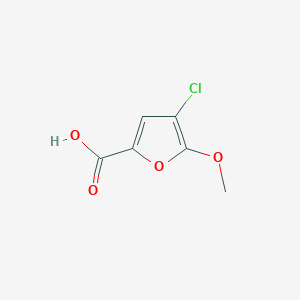
![3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7951454.png)
![N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7951457.png)
![2-Methoxy-4-[5-(3,4,5-trimethoxy-phenyl)-2H-[1,2,4]triazol-3-YL]-phenol](/img/structure/B7951458.png)
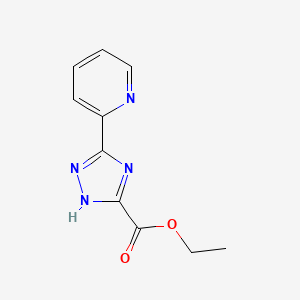
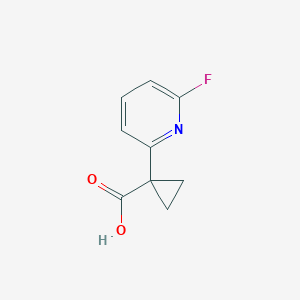
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B7951486.png)
